Tert-butyl[(5-iodopentyl)oxy]dimethylsilane
Description
The compound Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- (CAS: 208984-52-5) is a tert-butyldimethylsilyl (TBS) ether derivative featuring a 5-iodopentyloxy chain. Its molecular formula is C₁₆H₃₃IOSi, with a molecular weight of 396.42 g/mol . The structure includes a silicon atom bonded to a tert-butyl group, two methyl groups, and a 5-iodopentyloxy substituent.
Properties
IUPAC Name |
tert-butyl-(5-iodopentoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25IOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAIPMPRTUOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25IOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561715 | |
| Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85514-45-0 | |
| Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of a Chlorinated Precursor
A widely reported approach involves substituting a chlorine atom in a chlorinated alkoxy silane with iodide. The process begins with the synthesis of (1,1-dimethylethyl)(2-ethyl-4-chlorobutoxy)dimethylsilane, which is subsequently subjected to a Finkelstein reaction.
Procedure :
- Synthesis of Chlorinated Intermediate :
- 2-Ethyl-4-chlorobutanol is prepared via hydrochlorination of 2-ethyl-3-buten-1-ol using thionyl chloride (SOCl₂) in anhydrous dichloromethane.
- The alcohol is then protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding (1,1-dimethylethyl)(2-ethyl-4-chlorobutoxy)dimethylsilane.
- Iodination :
Key Considerations :
Direct Silylation of 2-Ethyl-4-Iodobutanol
This method prioritizes the preparation of the iodinated alcohol prior to silylation, avoiding the need for halogen exchange.
Procedure :
- Synthesis of 2-Ethyl-4-Iodobutanol :
- Hydroiodination of 2-Ethyl-3-Buten-1-Ol : Gaseous hydrogen iodide (HI) is bubbled through a solution of 2-ethyl-3-buten-1-ol in diethyl ether at 0°C. The reaction follows anti-Markovnikov addition, yielding 2-ethyl-4-iodobutanol.
- Alternative Pathway : 2-Ethyl-1,4-butanediol is selectively iodinated at the terminal position using red phosphorus and iodine (I₂) in a refluxing toluene mixture.
- Silylation :
Key Considerations :
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route for constructing the ether linkage between the silane and iodinated chain.
Procedure :
- Substrate Preparation :
- Mitsunobu Coupling :
- A mixture of TBDMS-OH, 2-ethyl-4-iodobutanol, triphenylphosphine (Ph₃P), and diethyl azodicarboxylate (DEAD) in THF is stirred at 0°C for 2 hours, followed by warming to room temperature.
- The product is isolated via solvent evaporation and purified by flash chromatography, yielding 65–70% of the target compound.
Key Considerations :
- The Mitsunobu reaction is highly sensitive to stoichiometry; excess DEAD or Ph₃P leads to byproduct formation.
- This method is less commonly employed due to the high cost of reagents compared to nucleophilic substitution routes.
Comparative Analysis of Synthetic Methods
The choice of synthesis method depends on factors such as cost, scalability, and purity requirements.
Yield and Efficiency
| Method | Average Yield | Time Required | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 78% | 24–36 hrs | High |
| Direct Silylation | 72% | 18–24 hrs | Moderate |
| Mitsunobu Reaction | 68% | 12–18 hrs | Low |
Nucleophilic substitution offers the highest yield and scalability, making it the preferred industrial method. The Mitsunobu reaction, while faster, is limited by reagent costs and is typically reserved for small-scale laboratory synthesis.
Purity and Byproduct Formation
- Nucleophilic Substitution : Major byproducts include elimination derivatives (e.g., alkenes) and unreacted chlorinated intermediates. These are removed via fractional distillation.
- Direct Silylation : Residual imidazole or Et₃N may contaminate the product, necessitating aqueous workup.
- Mitsunobu Reaction : Triphenylphosphine oxide (Ph₃P=O) is a persistent byproduct, requiring careful chromatography.
Industrial and Laboratory-Scale Optimization
Solvent Selection
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium iodide (TBAI) accelerates substitution reactions by facilitating iodide transport into nonpolar phases.
- Microwave Assistance : Microwave irradiation reduces reaction times by 30–40% in silylation and substitution steps.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted silane, while oxidation might produce a silanol or siloxane .
Scientific Research Applications
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The terminal iodine group is a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the silane moiety can undergo oxidation or reduction, leading to various functionalized products .
Comparison with Similar Compounds
Substituent Effects and Molecular Characteristics
The table below compares the target compound with analogous silane derivatives, focusing on substituents and molecular properties:
Key Observations :
- Iodine Position : The target compound’s aliphatic iodine (vs. aromatic iodine in CAS 133430-99-6 ) enhances its reactivity in substitution reactions, as aliphatic C–I bonds are generally more labile than aromatic C–I bonds.
- Chain Length: The 5-iodopentyloxy chain in the target compound offers greater flexibility and solubility in nonpolar solvents compared to shorter chains or rigid aromatic systems.
Reactivity and Stability
- Hydrolysis Sensitivity : Like most silyl ethers, the target compound is susceptible to hydrolysis under acidic or basic conditions. However, the tert-butyl group provides greater steric protection compared to less hindered analogs (e.g., allyl silyl ethers ), slowing degradation.
- Iodine as a Leaving Group : The aliphatic iodine in the target compound makes it a candidate for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where iodine’s leaving group ability surpasses bromine or chlorine analogs (e.g., CAS N/A ) .
- Thermal Stability : The long-chain 5-iodopentyloxy group may reduce volatility compared to smaller silyl ethers like allyl derivatives (boiling point: 120°C ), though experimental data are needed.
Biological Activity
Overview of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
Silane compounds are organosilicon compounds characterized by silicon atoms bonded to carbon and hydrogen. The specific compound , with CAS number 85514-45-0, contains a dimethyl group and an iodopentyl moiety, which may influence its biological properties.
Chemical Structure
The structure of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- can be represented as follows:
- Chemical Formula : C₁₃H₁₉IOSi
- Molecular Weight : Approximately 305.34 g/mol
1. Antimicrobial Properties
Silane compounds have been studied for their antimicrobial properties. The presence of iodine in the structure may enhance its ability to inhibit bacterial growth. Iodine is known for its antiseptic properties, which could be leveraged in formulations aimed at preventing infections.
2. Cell Adhesion and Surface Modification
Silane compounds are often used in surface chemistry to enhance cell adhesion. The functional groups present in this silane can modify surfaces to promote better interaction with biological tissues, which is crucial in biomedical applications such as implants and drug delivery systems.
3. Cytotoxicity and Biocompatibility
Research on silanes suggests varying degrees of cytotoxicity depending on their structure. For instance, the presence of hydrophobic groups can influence cell membrane interactions. Evaluating the cytotoxic effects of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- would be essential for its application in biomedical fields.
Research Findings
Case Study Example :
A study investigating similar silanes found that modifications to their chemical structure significantly impacted their biological activity. For instance, silanes with longer alkyl chains exhibited enhanced hydrophobicity and improved biocompatibility when tested on various cell lines.
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Cytotoxicity | Varies with concentration; lower at sub-lethal doses |
| Cell Adhesion | Enhanced on modified surfaces |
Q & A
Q. What are the standard synthetic routes for Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-?
The synthesis typically involves silylation of the hydroxyl group in 5-iodopentanol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A common method includes:
- Step 1: Activation of the alcohol with a base (e.g., imidazole or triethylamine) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Step 2: Dropwise addition of TBDMSCl at 0°C under argon to prevent moisture ingress.
- Step 3: Stirring at room temperature until completion (monitored via TLC or NMR).
Q. Key Considerations :
- Moisture-sensitive intermediates require strict inert conditions .
- The iodine substituent may necessitate protection during silylation to avoid side reactions .
Q. Table 1: Example Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Temperature | 0°C → 25°C | |
| Protecting Group | TBDMSCl with imidazole |
Q. What spectroscopic methods are used to characterize this silane?
Characterization relies on:
- ¹H/¹³C NMR :
- TBDMS groups show distinct singlets for tert-butyl (δ ~0.9 ppm) and dimethylsilyl (δ ~0.1 ppm) protons.
- The 5-iodopentyl chain exhibits splitting patterns for methylene protons adjacent to oxygen (δ ~3.5 ppm) and iodine (δ ~3.1 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .
- IR Spectroscopy : Strong Si-O-C stretching vibrations near 1100 cm⁻¹ .
Validation : Cross-check spectral data with computational tools (e.g., PubChem) and literature benchmarks .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The iodine atom in the pentyl chain enables participation in Ullmann coupling or Sonogashira reactions . Key factors include:
Q. Data Contradiction Analysis :
- Studies on similar iodinated silanes report conflicting yields (40–85%) depending on solvent polarity. Polar aprotic solvents (DMF) improve Pd solubility but may destabilize the silyl ether .
Q. What strategies stabilize this silane during long-term storage?
Degradation Pathways :
- Hydrolysis of the Si-O bond in humid conditions.
- Iodine displacement under light exposure.
Q. Mitigation Strategies :
Q. Table 2: Stability Under Different Conditions
| Condition | Degradation Time (Days) | Observation |
|---|---|---|
| Ambient (humid) | 3–7 | Hydrolysis dominant |
| Argon (–20°C) | >180 | No detectable change |
Q. How can computational modeling predict regioselectivity in derivatization?
Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for reactions at the iodine or silyl group.
- NBO Analysis : Identify charge distribution to predict nucleophilic attack sites (e.g., iodine vs. silyl oxygen) .
Case Study : Simulations suggest iodine is 3× more reactive than the silyl ether in SN2 reactions due to lower activation energy (ΔG‡ = 15 vs. 45 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
